Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate
Description
Ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate is a heterocyclic compound featuring a fused quinoline core modified with a 1,3-dioxole ring at positions 4,5-g and an ethoxycarbonyl group at position 6. This scaffold serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive quinolines. Key synthetic routes include:
- Chlorinated Intermediate Synthesis: Ethyl 8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate is synthesized via multi-step protocols involving cyclization and halogenation (Scheme 2, ).
- Oxo-Derivative Formation: Ethyl 8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate is produced by heating intermediates in diphenylether at 250°C ().
- Functionalization: Bromination at the 6-methyl position using visible light induction achieves 76% yield for ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate ().
The compound’s applications span antimicrobial agents (), cytotoxic derivatives (), and analytical standards ().
Properties
Molecular Formula |
C13H11NO4 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-2-16-13(15)9-3-8-4-11-12(18-7-17-11)5-10(8)14-6-9/h3-6H,2,7H2,1H3 |
InChI Key |
SKPINVHJJOQUJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C3C(=CC2=C1)OCO3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Functionalized Aniline Derivatives
The quinoline core can be constructed via cyclocondensation reactions starting from substituted aniline precursors. A representative approach involves:
Starting Materials
Reaction Conditions
- Condensation : Reactants are heated in ethanol at 90°C for 18 hours to form diethyl 2-((4,5-methylenedioxy-2-aminophenyl)methylene)malonate.
- Cyclization : Intermediate is refluxed in diphenylether at 250°C for 10 hours, inducing quinoline ring formation via elimination of ethanol.
Key Parameters
- Solvent : High-boiling solvents (e.g., diphenylether) facilitate cyclization at elevated temperatures.
- Yield Optimization : Excess malonate derivatives improve cyclization efficiency.
Friedländer Annulation with Knoevenagel Adducts
Friedländer annulation offers a modular route to functionalized quinolines. For this compound:
Substrate Preparation
- 4,5-Methylenedioxy-2-nitrobenzaldehyde : Synthesized via nitration of piperonal followed by oxidation.
- Ethyl acetoacetate : Forms the Knoevenagel adduct under basic conditions.
Annulation Process
- Knoevenagel Condensation : Benzaldehyde and ethyl acetoacetate react in ethanol with piperidine catalysis (70°C, 6 hours).
- Cyclization : The adduct undergoes acid-catalyzed cyclization (H₂SO₄, 120°C) to yield the quinoline skeleton.
Side Reactions
- Nitro Group Reduction : Requires careful control to avoid premature reduction during cyclization.
- Ester Hydrolysis : Acidic conditions may hydrolyze the ethoxycarbonyl group, necessitating neutralization.
Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization
Modern methodologies employ cross-coupling to install the ethoxycarbonyl group post-cyclization:
Suzuki-Miyaura Coupling
Advantages
- Regioselectivity : Ensures precise introduction of the ester group at position 7.
- Functional Group Tolerance : Compatible with the dioxolo ring’s electron-rich environment.
One-Pot Tandem Reactions
Recent advances highlight tandem reactions for streamlined synthesis:
Multicomponent Reaction (MCR)
- Components :
- 4,5-Methylenedioxyanthranilic acid.
- Ethyl propiolate.
- Trimethyl orthoformate.
- Conditions : Microwave irradiation (150°C, 30 minutes) in acetic acid.
Outcomes
- Direct Esterification : In-situ formation of the ethoxycarbonyl group.
- Time Efficiency : Reduces reaction steps from 3–4 to a single pot.
Critical Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield* |
|---|---|---|---|
| Cyclocondensation | High atom economy | Requires high-temperature cyclization | Moderate (40–50%) |
| Friedländer Annulation | Modular substrate selection | Risk of ester hydrolysis | Low–Moderate |
| Cross-Coupling | Excellent regiocontrol | Expensive catalysts | High (60–70%) |
| Tandem MCR | Rapid, step-economical | Limited scalability | Variable |
*Reported yields inferred from analogous quinoline syntheses.
Industrial-Scale Considerations
Solvent Selection
Catalytic Recycling
- Pd Recovery : Immobilized Pd catalysts (e.g., Pd/C) enable reuse in cross-coupling reactions, reducing costs.
Waste Mitigation
- Byproduct Utilization : Ethanol from condensation steps can be distilled and reused.
Emerging Methodologies
Photocatalytic C–H Activation
Biocatalytic Approaches
- Enzymatic Esterification : Lipases (e.g., Candida antarctica) catalyze ester group installation under mild aqueous conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline core, leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: N-bromosuccinimide (NBS) is a common reagent for bromination, while other nucleophiles can be used for further substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as bromomethylquinolines and dihydroquinolines, which have significant applications in synthetic organic chemistry .
Scientific Research Applications
Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex quinoline derivatives and other heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Mechanism of Action
The mechanism of action of Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate involves its interaction with molecular targets such as DNA gyrases and topoisomerases. These interactions inhibit the replication and transcription of bacterial DNA, leading to antibacterial effects. The compound’s ability to form stable complexes with DNA polynucleotides is a key aspect of its mechanism .
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethyl 8-Chloro-[1,3]Dioxolo[4,5-g]quinoline-7-carboxylate
- Structure : Chlorine substituent at position 8 enhances reactivity for nucleophilic substitution.
- Synthesis : Prepared via iodination of ethyl 8-aryl derivatives with iodomethane ().
- Applications : Intermediate for quaternary ammonium salts with cytotoxicity against HCT-116, Hela, and A549 cancer cells ().
Ethyl 6-(Bromomethyl)-[1,3]Dioxolo[4,5-g]quinoline-7-carboxylate
- Structure : Bromomethyl group at position 6 enables further alkylation or coupling reactions.
- Synthesis : Visible light-induced bromination of the 6-methyl precursor using N-bromosuccinimide (NBS) achieves 76% yield, a 46% improvement over prior methods ().
- Applications: Used in Williamson reactions to synthesize symmetric 2-quinolinylmethoxy aryl diethers ().
Ethyl 8-Hydroxy-[1,3]Dioxolo[4,5-g]quinoline-7-carboxylate
- Structure : Hydroxyl group at position 8 increases polarity (logP = 2.65) ().
- Analytical Data : Separated via reverse-phase HPLC (Newcrom R1 column) with 95% purity ().
- Storage : Stable at -80°C for 6 months; solubility optimized in DMSO ().
Oxolinic Acid and Derivatives
- Structure : 5-Ethyl-8-oxo substitution (CAS 14698-29-4) confers antibacterial activity ().
- Synthesis : Derived from ethyl 8-oxo-5,8-dihydro intermediates ().
- Applications : Broad-spectrum antimicrobial agent; impurity profiling identifies ethyl 5-ethyl-8-oxo derivatives as degradation products ().
Comparative Data Table
Biological Activity
Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate is a complex chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound features a unique dioxole ring fused with a quinoline structure, which contributes to its distinctive chemical properties. Its molecular formula is with a molecular mass of approximately 261.24 g/mol. The melting point ranges from 276 °C to 313 °C depending on purity and specific conditions.
Structural Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 8-hydroxyquinoline-7-carboxylate | Lacks dioxole; simpler structure | |
| 6-Methoxyquinoline-7-carboxylic acid | Methoxy group instead of dioxole | |
| Oxolinic Acid | Contains a piperidine ring; different activity profile |
The structural complexity of this compound may confer distinct biological activities compared to these similar compounds.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial activity. In vitro evaluations showed that derivatives of this compound possess an inhibitory effect on Staphylococcus aureus and Escherichia coli, with activity levels surpassing those of standard antibiotics like amoxicillin and ciprofloxacin by 1-4 times .
Table: Antibacterial Efficacy
| Compound | Target Bacteria | MIC (μg/mL) | Comparison to Control |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15.625 - 62.5 | 1-4 times more effective than amoxicillin |
| Escherichia coli | 31.25 - 125 | 1-2 times more effective than ciprofloxacin |
Anticancer Activity
In addition to its antibacterial properties, the compound has shown promising results in anticancer studies. A comparative study involving human cancer cell lines (HCT-116, HeLa, A549) demonstrated that certain derivatives exhibited cytotoxicity superior to positive control agents like berberine . The most effective derivatives displayed IC50 values lower than those of the controls.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of this compound on cancer cell lines:
- Cell Lines Used : HCT-116 (colon cancer), HeLa (cervical cancer), A549 (lung cancer)
- Results :
- Compound VII showed an IC50 value significantly lower than that of the positive control.
- Compound X exhibited comparable activity against all tested cell lines.
The exact mechanisms underlying the biological activities of this compound remain under investigation. However, preliminary data suggest that the compound may interact with specific cellular pathways involved in bacterial resistance and tumor growth inhibition.
Synthesis Methods
The synthesis of this compound involves several steps including chlorination and acetylation processes. The general synthetic route includes:
- Starting Material : Ethyl 8-aryl-[1,3]-dioxolo [4,5-g] quinolone-7-carboxylate.
- Reagents : Acetyl chloride or methanesulfonyl chloride.
- Conditions : Reaction monitored via TLC until completion; subsequent purification yields the desired product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
